desnitroimidacloprid

Catalog No.
S636556
CAS No.
115970-17-7
M.F
C9H11ClN4
M. Wt
210.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
desnitroimidacloprid

CAS Number

115970-17-7

Product Name

desnitroimidacloprid

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C9H11ClN4/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11/h1-2,5H,3-4,6H2,(H2,11,12)

InChI Key

UEQZFAGVRGWPDK-UHFFFAOYSA-N

SMILES

C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl

Synonyms

desnitroimidacloprid, DNIMI cpd

Canonical SMILES

C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl

The exact mass of the compound (2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Desnitroimidacloprid (CAS 115970-17-7) is the primary nitro-reduced, bioactive metabolite of the widely used neonicotinoid insecticide imidacloprid. In commercial and research procurement, it is primarily sourced as a high-purity analytical reference standard and a targeted toxicological probe. Unlike its parent compound, which is highly selective for insect nicotinic acetylcholine receptors (nAChRs), the metabolic removal of the nitro group fundamentally alters its binding affinity, converting it into a highly potent agonist at mammalian nAChRs. This distinct pharmacological profile makes desnitroimidacloprid an indispensable material for accurate environmental residue monitoring, dietary exposure quantification, and mammalian neurotoxicity risk assessments [1].

Relying on generic neonicotinoid standards or the parent compound (imidacloprid) as a proxy for environmental or toxicological risk fundamentally misrepresents mammalian exposure. In biological systems, aldehyde oxidase and cytochrome P450 enzymes convert imidacloprid into desnitroimidacloprid, a process that reverses the molecule's selectivity from insect to mammalian receptors [1]. Substituting imidacloprid or alternative metabolites like imidacloprid-olefin in mammalian assays yields false-negative toxicity data, as these analogs lack the specific structural conformation required for high-affinity binding to human α7 and α4β2 receptors [2]. Furthermore, in regulated LC-MS/MS workflows, failing to procure the exact desnitro standard prevents the quantification of the most toxicologically relevant degradation product in food and water matrices, leading to non-compliant residue profiling .

Mammalian nAChR Activation Potency

Desnitroimidacloprid exhibits profound agonistic activity at human nAChR subtypes (α7, α3β4, and α4β2) at sub-micromolar concentrations, making it equipotent with nicotine. In direct contrast, the parent compound imidacloprid demonstrates 2 to 3 orders of magnitude lower potency at these same mammalian receptors [1].

Evidence DimensionAgonistic potency at human α7, α3β4, and α4β2 nAChRs
Target Compound DataSub-micromolar activation (equipotent to nicotine)
Comparator Or BaselineImidacloprid (parent compound)
Quantified Difference2 to 3 orders of magnitude (100x–1000x) higher potency for the desnitro metabolite
ConditionsCa2+-imaging and transmembrane current measurements in human neurons and Xenopus oocytes

Procurement of the desnitro metabolite is mandatory for mammalian neurotoxicity modeling, as the parent compound fails to trigger the relevant mammalian pathways.

Differential Metabolite Bioactivity

When evaluating the degradation profile of imidacloprid, desnitroimidacloprid emerges as the primary driver of secondary mammalian toxicity. Head-to-head in vitro assays comparing neonicotinoid metabolites reveal that while desnitroimidacloprid acts as a strong trigger of mammalian nicotinic responses, the alternative metabolite imidacloprid-olefin activates these receptors far less potently, falling into a similar low-potency range as the parent imidacloprid [1].

Evidence DimensionRelative activation of mammalian nAChRs among metabolites
Target Compound DataHigh potency / strong trigger of nicotinic responses
Comparator Or BaselineImidacloprid-olefin (alternative metabolite)
Quantified DifferenceDesnitroimidacloprid is active at sub-micromolar levels, whereas the olefin metabolite requires significantly higher concentrations (similar to parent IMI)
ConditionsHeterologous expression of human nAChR subtypes

Proves that desnitroimidacloprid is the specific bioactive driver of mammalian toxicity, making it the highest-priority target for metabolite risk assessment.

Reproductive and Ovarian Toxicity Induction

Desnitroimidacloprid induces distinct reproductive toxicity pathways not observed with the parent compound. In cultured murine antral follicles, exposure to desnitroimidacloprid actively inhibited follicle growth, caused follicle rupture, and decreased testosterone and progesterone synthesis. Conversely, imidacloprid did not negatively affect follicle growth or morphology and actually increased progesterone levels [1].

Evidence DimensionAntral follicle growth and hormone synthesis
Target Compound DataInhibited growth, induced rupture, decreased testosterone/progesterone
Comparator Or BaselineImidacloprid (parent compound)
Quantified DifferenceDesnitroimidacloprid actively destroys follicle integrity and suppresses hormones, whereas imidacloprid leaves morphology intact and increases progesterone
ConditionsIn vitro culture of CD-1 mouse ovarian antral follicles (0.2–200 µg/mL for 96 h)

Demonstrates distinct reproductive toxicity mechanisms, requiring the specific procurement of the desnitro metabolite for endocrine hazard assessments.

Analytical Traceability in Multi-Residue Workflows

For regulatory pesticide residue control, high-purity desnitroimidacloprid standards are required to establish traceable calibration curves and evaluate matrix effects. Because the desnitro metabolite possesses distinct chromatographic retention behavior and targeted MS/MS transitions compared to imidacloprid, parent-compound-only calibration fails to quantify this highly toxic degradation product in complex matrices like honey, crops, and drinking water .

Evidence DimensionLC-MS/MS quantification accuracy for metabolite profiling
Target Compound DataEnables precise transitions, retention mapping, and recovery determination
Comparator Or BaselineParent-compound-only calibration
Quantified DifferenceBinary difference (quantifiable vs. undetected) in specific LC-MS/MS transitions for the desnitro degradation product
ConditionsGradient LC-MS/MS and GC-MS multi-residue workflows

Ensures regulatory compliance and defensible quantification of dietary and environmental exposure to the most hazardous neonicotinoid byproduct.

Mammalian Neurotoxicity & Risk Assessment

Utilized as a primary nAChR agonist in patch-clamp and calcium-imaging assays to model human neurodevelopmental and neurobehavioral disruptions caused by neonicotinoid exposure [1].

Environmental & Dietary Residue Analysis

Procured as an essential analytical reference standard for LC-MS/MS workflows to quantify neonicotinoid degradation in agricultural runoff, drinking water, and apiculture products .

Agrochemical Metabolism Studies

Employed in hepatic in vitro models to trace the nitroreduction pathway mediated by cytochrome P450 (CYP3A4) and aldehyde oxidase, mapping the toxicokinetics of commercial insecticides [2].

Reproductive Toxicology Assays

Applied in specialized in vitro models, such as antral follicle cultures, to investigate off-target endocrine disruption, steroidogenesis alteration, and ovarian toxicity linked to agrochemical metabolites[3].

XLogP3

0.2

Wikipedia

Desnitro-imidacloprid

Use Classification

Insecticides
Pesticides -> Insecticides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 04-14-2024

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